molecular formula C8H5NOS B8751776 Thieno[3,2-c]pyridine-3-carbaldehyde

Thieno[3,2-c]pyridine-3-carbaldehyde

Cat. No. B8751776
M. Wt: 163.20 g/mol
InChI Key: FNMAINNYORYGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,2-c]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5NOS and its molecular weight is 163.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thieno[3,2-c]pyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno[3,2-c]pyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Thieno[3,2-c]pyridine-3-carbaldehyde

Molecular Formula

C8H5NOS

Molecular Weight

163.20 g/mol

IUPAC Name

thieno[3,2-c]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5NOS/c10-4-6-5-11-8-1-2-9-3-7(6)8/h1-5H

InChI Key

FNMAINNYORYGGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC=C2C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2.14 g of 3-bromothieno[3,2-c]pyridine prepared as described above was added 150 ml of dry diethyl ether. The solution was stirred at room temperature for 15 minutes after which the temperature was gradually reduced to -70° C. and 6.5 ml of n-butyl lithium (1.6 molar) was added. The mixture was stirred for 30 minutes at -70° C. at which time a solution of 0.8 ml DMF in 20 ml of diethyl ether was added. This mixture was then stirred for an additional 1 hour and then allowed to warm to 0° C. at which time 3 ml of glacial acetic acid was added. The ether was removed via vacuum resulting in an oil which was taken up in approximately 400 ml of a mixture of 1N hydrochloric acid and water (pH adjusted to 1.5). This mixture was extracted with methylene chloride and the extract discarded. The pH of the mixture was adjusted to pH 11 and extracted a second time with methylene chloride. The extract was dried over magnesium sulfate and reduced to an oil via vacuum. The oil was taken up in hexane resulting in the formation of crystals of the desired subtitle intermediate which were collected and used as described below.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
3 mL
Type
solvent
Reaction Step Eight

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